3-((Dimethylamino)methyl)benzoic acid

Description

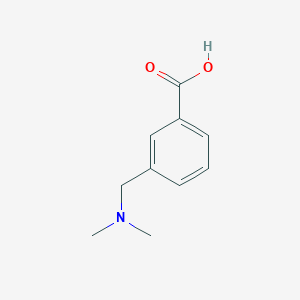

Structure

2D Structure

Properties

IUPAC Name |

3-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOBHQNCZAHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424360 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155412-73-0 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the reduction of 3-nitrobenzoic acid to its corresponding amine. In situ generation of the 3-aminobenzoic acid salt (e.g., sodium or ammonium salt) is achieved via hydrogenation at 20–120°C under 1–40 bar hydrogen pressure, typically using palladium or platinum catalysts. Subsequent reductive methylation introduces dimethylamino groups by reacting the amine with formaldehyde in aqueous or methanolic media. The overall reaction is:

\text{3-Nitrobenzoic acid} \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-Aminobenzoic acid salt} \xrightarrow{\text{HCHO, \text{H}2}} \text{this compound}

Critical parameters include:

Industrial Production Protocols

A representative large-scale protocol from EP0855386A1 involves:

-

Hydrogenation of 3-Nitrobenzoic Acid :

-

Catalyst: 5% Pd/C (1.5 wt% of substrate).

-

Conditions: 90°C, 30 bar H₂, 2 hours.

-

Outcome: >99% conversion to 3-aminobenzoic acid sodium salt.

-

-

Reductive Methylation :

-

Formaldehyde Addition: 50% methanolic solution added over 2 hours at 35–50°C.

-

Buffering Agent: Acetic acid (0.5 equiv).

-

Final pH: 8.1.

-

Yield: 99% (theoretical).

-

Table 1: Optimization of Reductive Methylation Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 35–50°C | Prevents thermal decomposition |

| H₂ Pressure | 25–35 bar | Enhances reaction rate |

| Formaldehyde Addition | 0.5–20 hours | Minimizes side reactions |

| pH | 7.5–8.5 | Reduces N-oxide formation |

Alternative Synthetic Routes

While reductive methylation dominates industrial production, exploratory methods like the Mannich reaction have been investigated for related compounds. However, direct application to this compound remains limited.

Mannich Reaction Adaptations

The Mannich reaction typically forms β-amino ketones via condensation of amines, formaldehyde, and ketones. For benzoic acid derivatives, this approach would require a ketone-bearing precursor, such as 3-acetylbenzoic acid. A hypothetical pathway might involve:

However, patents like CN110143889B highlight challenges in adapting this method, including low yields (37–64%) and stringent purification requirements. Catalysts such as boron trifluoride or zinc chloride are necessary, but side products like N-methylated derivatives complicate isolation.

Purification and Quality Control

Post-synthesis purification ensures the compound meets pharmaceutical-grade standards (≥95% purity). Common techniques include:

-

Distillation : Removes volatile by-products under reduced pressure.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Chromatography : Reserved for laboratory-scale isolation of analytical samples.

Table 2: Purity Standards and Analytical Methods

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥95% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Comparative Analysis of Methods

Table 3: Reductive Methylation vs. Mannich Reaction

| Criteria | Reductive Methylation | Mannich Reaction |

|---|---|---|

| Yield | 90–99% | 37–64% |

| Scalability | Industrial (ton-scale) | Laboratory (gram-scale) |

| By-products | Minimal (pH-controlled) | Significant (N-alkylation) |

| Catalyst Cost | High (Pd/Pt) | Low (BF₃/ZnCl₂) |

| Purification Complexity | Low | High |

Chemical Reactions Analysis

Types of Reactions: 3-((Dimethylamino)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)benzoic acid involves its interaction with specific molecular targets. In enzyme assays, the compound acts as a substrate for enzymes like peroxidase, where it undergoes oxidation to produce a colored product. This reaction is used to quantify enzyme activity. The molecular pathways involved include the transfer of electrons from the enzyme to the substrate, leading to the formation of the oxidized product.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The dimethylamino group (electron-donating) in 3-(dimethylamino)benzoic acid increases ring electron density, reducing acidity compared to unsubstituted benzoic acid . The methylene bridge in this compound may mitigate this effect slightly due to increased distance from the ring.

- Solubility: Derivatives with bulky substituents (e.g., phthalimide in ) exhibit poor solubility in organic solvents like chloroform or methanol, whereas dimethylamino-methyl analogs may show better solubility due to polar tertiary amine groups .

Physicochemical Data Limitations

Specific data for this compound (e.g., melting point, solubility) are absent in the provided evidence. However, inferences can be made:

- Acidity : Expected pKa ~4–5 (similar to substituted benzoic acids with electron-donating groups).

- Thermal Stability: Likely stable up to 150°C, based on analogs like 3-(dimethylamino)benzoic acid .

Biological Activity

3-((Dimethylamino)methyl)benzoic acid, also known as 3-[(Dimethylamino)methyl]benzoic acid hydrochloride, is a chemical compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 179.22 g/mol

- Appearance : White solid, soluble in water due to its hydrochloride form.

The biological activity of this compound is attributed to its interactions with various enzymes and proteins. Notably, it has been utilized to quantify the activity of peroxidase and manganese peroxidase, indicating its role in enzymatic processes. The compound's mechanism involves:

- Enzyme Interaction : It binds to peroxidase enzymes, facilitating the measurement of their activity.

- Biochemical Modulation : It may influence pathways involving oxidative stress and cellular signaling through enzyme modulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against certain bacterial strains. Its potential effectiveness suggests applications in developing antimicrobial agents.

Analgesic Effects

The compound may influence pain pathways, suggesting potential use in analgesic formulations. Preliminary studies indicate that it could modulate pain perception through its biochemical interactions.

Case Studies and Experimental Results

-

Enzyme Activity Quantification :

- In a study measuring peroxidase activity, this compound was shown to enhance the detection sensitivity of peroxidase assays, indicating its utility in biochemical research.

-

Antimicrobial Testing :

- A series of experiments demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against specific bacterial strains, highlighting its potential as an antimicrobial agent.

-

Pain Modulation Studies :

- Experimental models assessing the analgesic properties revealed that administration of the compound resulted in reduced pain responses, suggesting a mechanism involving modulation of neurotransmitter pathways.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | Similar amine group but different position | More potent analgesic properties |

| 3-Aminobenzoic acid | Amino group instead of dimethylamino | Less lipophilic, different biological activity |

| N,N-Dimethylglycine | Contains a glycine moiety | Different functional properties |

This table illustrates how this compound possesses distinct biological activities compared to its analogs, particularly in terms of its antimicrobial and analgesic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((dimethylamino)methyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via reductive amination of 3-formylbenzoic acid with dimethylamine. Typical conditions involve sodium cyanoborohydride or hydrogen gas as reducing agents in methanol/ethanol under reflux (40–60°C). Key parameters include pH control (6–7 for NaBH3CN) and stoichiometric ratios (1:1.2 aldehyde:amine). Purification is achieved via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .

- Optimization : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) improves scalability, while microwave-assisted synthesis reduces reaction time. Monitor by TLC or HPLC to track intermediate formation .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR : -NMR confirms the dimethylamino (-N(CH)) peak at δ 2.2–2.4 ppm and methylene bridge (-CH-) at δ 3.5–3.7 ppm. -NMR identifies the carboxylate carbon at ~170 ppm .

- MS : ESI-MS shows [M+H] at m/z 194.2 (CHNO).

- HPLC : Purity >95% is verified using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What are the primary applications of this compound in drug discovery?

- Role : Acts as a bifunctional building block in medicinal chemistry. The dimethylamino group enhances solubility and bioavailability, while the benzoic acid moiety enables conjugation via esterification or amidation. Example applications include:

- Protease Inhibitors : Modulating enzyme active sites via hydrogen bonding .

- Prodrug Design : pH-sensitive release in targeted delivery systems .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved when testing derivatives of this compound?

- Root Causes : Discrepancies may arise from impurities (e.g., unreacted intermediates), assay variability (e.g., cell line sensitivity), or stereochemical effects.

- Resolution Strategies :

- Reproducibility : Standardize synthesis (e.g., ≥3 independent batches) and biological assays (e.g., Mosmann’s MTT protocol for cytotoxicity) .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities and rule out inactive stereoisomers .

Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

- SAR Workflow :

Derivatization : Modify substituents (e.g., fluorination at the 4-position, ) or replace the dimethylamino group with morpholine.

In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Pharmacokinetics : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 assay) .

Q. How does the compound’s thermal stability impact its use in polymer science?

- Thermal Analysis : TGA reveals decomposition onset at ~220°C, suitable for low-temperature polymerization (e.g., <200°C). DSC shows a glass transition temperature (T) of ~85°C when incorporated into polyesters, enhancing rigidity .

- Applications : Serves as a monomer for stimuli-responsive hydrogels or epoxy resins, leveraging its amine group for crosslinking .

Q. What advanced chromatographic methods resolve co-eluting impurities during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.